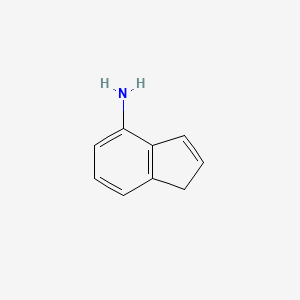

1H-inden-4-amine

Übersicht

Beschreibung

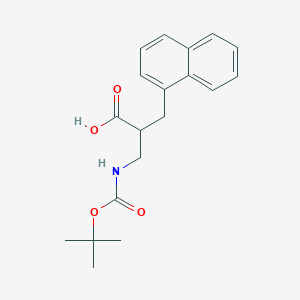

“1H-inden-4-amine” is an organic compound that contains an amine group. In an amine, one or more of the hydrogen atoms from ammonia are replaced by organic substituents like alkyl (alkane chain) and aryl (aromatic ring) groups . The structure of the organic molecules was confirmed by FT-IR, 13 C NMR and 1 H NMR spectroscopy analyses .

Synthesis Analysis

The synthesis of indazole derivatives, which are structurally similar to “this compound”, involves strategies such as transition metal catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H NMR spectra can be used in determining the structure of an unknown amine . The nitrogen rule of mass spectrometry can also be used to determine whether a compound has an odd or even number of nitrogen atoms in its structure .

Chemical Reactions Analysis

Amine derivatives, including “this compound”, have been found to be effective corrosion inhibitors for mild steel in HCl medium . The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Physical And Chemical Properties Analysis

Amines, including “this compound”, have properties based on their carbon connectivity. In an amine, one or more of the hydrogen atoms from ammonia are replaced by organic substituents like alkyl (alkane chain) and aryl (aromatic ring) groups .

Wissenschaftliche Forschungsanwendungen

Synthesis of Indene Derivatives

1H-inden-4-amine is instrumental in synthesizing a range of indene derivatives. A study by Magar and Lee (2013) detailed the use of 1-diazonaphthalen-2(1H)-ones in a Wolff rearrangement process, leading to the generation of 1H-indene-3-carboxamides or 1H-indene-3-carboxylates. This method stands out for its catalyst-free thermal conditions, enabling the creation of functionalized indene derivatives through a three-component coupling reaction (Magar & Lee, 2013).

Multicomponent Synthesis

Tsukamoto, Ueno, and Kondo (2007) described a palladium(0)-catalyzed, regioselective multicomponent synthesis of 1,2,3-trisubstituted 1H-indenes. Their method enabled the combinatorial preparation of unsymmetrically substituted 1H-indenes, which was previously unachievable. This synthesis involves secondary aliphatic amines and offers a novel approach to creating biologically significant indenes (Tsukamoto, Ueno, & Kondo, 2007).

Macroheterocyclic Compounds

In research on macroheterocyclic compounds, Berezina (2018) focused on the reactions of 1-imino-2-phenyl-1H-inden-3-amine with various thiadiazoles. This resulted in the synthesis of linear and symmetrical macroheterocyclic compounds, offering potential for diverse applications in chemical synthesis (Berezina, 2018).

Novel 1H-Pyrazol-5(4H)-one-based Compounds

Yu et al. (2013) developed an efficient method for synthesizing novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries. Their approach, which is both solvent-free and catalyst-free, holds promise for drug discovery and allows for the rapid construction of a diverse array of these compounds (Yu et al., 2013).

Chemical Shift Prediction in Amines

Basso, Gauze, and Abraham (2007) conducted a study to predict 1H chemical shifts in amines, which included derivatives like this compound. Their research used a combination of ab initio and semiempirical methods, contributing significantly to the understanding of NMR spectra in complex amines (Basso, Gauze, & Abraham, 2007).

Zukünftige Richtungen

Eigenschaften

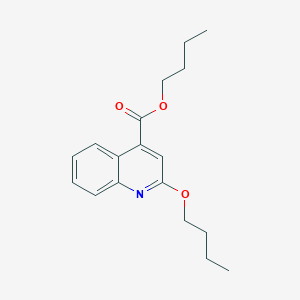

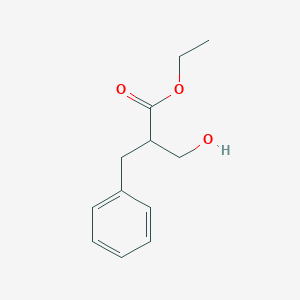

IUPAC Name |

1H-inden-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c10-9-6-2-4-7-3-1-5-8(7)9/h1-2,4-6H,3,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXWGZYHHPJOHCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C1C=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Tert-butyl 3-ethyl 2-methyl-6,7-dihydro-1h-pyrrolo[3,2-c]pyridine-3,5(4h)-dicarboxylate](/img/structure/B3210675.png)

![ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B3210720.png)

![tert-Butyl 2-((3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B3210723.png)

![3,3,3-Trifluoro-1-(2-((3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)propan-1-one](/img/structure/B3210727.png)

![5-(4-Fluorobenzyl)-N-(3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B3210732.png)

![2-Methoxy-1-(2-((3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)ethanone](/img/structure/B3210737.png)